ACONIAZIDE

Descripción general

Descripción

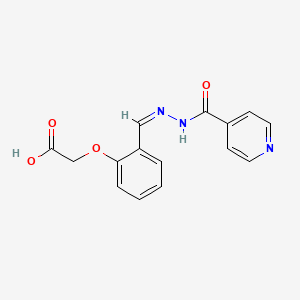

La aconiazida es un medicamento antituberculoso que funciona como profármaco de la isoniacida. Fue desarrollado y estudiado por su menor toxicidad en comparación con la isoniacida . A pesar de sus posibles beneficios, la aconiazida no parece estar comercializada en ningún lugar del mundo a partir de 2021 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La aconiazida se puede sintetizar mediante la reacción de hidrazida de ácido isonicotínico con 2-(carboximetoxi)benzaldehído. La reacción normalmente implica la formación de un enlace hidrazona entre el grupo hidrazida de la hidrazida de ácido isonicotínico y el grupo aldehído del 2-(carboximetoxi)benzaldehído .

Métodos de producción industrial

Hay información limitada disponible sobre los métodos de producción industrial de la aconiazida. El proceso de síntesis probablemente implicaría técnicas estándar de síntesis orgánica, incluidos los pasos de purificación, como la recristalización o la cromatografía para obtener el compuesto puro .

Análisis De Reacciones Químicas

Tipos de reacciones

La aconiazida se somete a varias reacciones químicas, que incluyen:

Oxidación: La aconiazida se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: El enlace hidrazona en la aconiazida se puede reducir para formar hidrazidas.

Sustitución: La aconiazida puede sufrir reacciones de sustitución en las que el grupo hidrazona se reemplaza por otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean normalmente.

Sustitución: Se pueden utilizar varios nucleófilos en condiciones ácidas o básicas para facilitar las reacciones de sustitución.

Productos principales

Oxidación: Ácidos carboxílicos.

Reducción: Hidrazidas.

Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Antitubercular Activity

Mechanism of Action

Aconiazide functions by inhibiting the synthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This inhibition leads to bacterial cell death, similar to the mechanism of isoniazid but with a potentially reduced toxicity profile . Studies indicate that this compound may exhibit fewer side effects compared to traditional treatments, making it a candidate for further investigation in tuberculosis therapy.

Efficacy Against Drug-Resistant Strains

Ongoing research is evaluating this compound's effectiveness against multi-drug resistant strains of tuberculosis. Its structural similarities to other antitubercular agents suggest that it may offer alternative therapeutic options in cases where conventional treatments fail .

Pharmacokinetics and Toxicity Profile

Bioavailability Studies

Pharmacokinetic evaluations have shown that this compound has a relative bioavailability of 50.7% compared to isoniazid when administered in tablet form. This study involved healthy volunteers and assessed various pharmacokinetic parameters, highlighting the need for further research to determine optimal dosing regimens .

Toxicity Comparisons

Research comparing the toxicity of this compound and isoniazid revealed that this compound did not induce certain hepatic necrosis observed with isoniazid treatment in animal models. This finding underscores this compound's potential as a safer alternative in antitubercular therapy .

Comparative Analysis with Other Antitubercular Agents

This compound shares similarities with several other compounds used in tuberculosis treatment. The following table summarizes these comparisons:

| Compound Name | Similarities | Unique Features |

|---|---|---|

| Isoniazid | Both inhibit mycolic acid synthesis | More established use; higher toxicity profile |

| Ethionamide | Antitubercular activity; hydrazine derivative | Different mechanism; used for resistant strains |

| Protionamide | Similar structural features; antitubercular | Thioamide derivative; different side effect profile |

| Iproniazid | Hydrazine derivative; initial use against TB | Later repurposed as an antidepressant |

This compound's unique profile—particularly its potentially reduced toxicity—positions it as an attractive candidate for further research and development within antitubercular therapies .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety of this compound:

- Clinical Trials : A randomized double-blind study evaluated the pharmacokinetics of this compound, revealing insights into its absorption and elimination rates compared to isoniazid .

- Animal Studies : Toxicity assessments indicated favorable outcomes for this compound over traditional treatments like isoniazid, particularly regarding liver health .

- Comparative Efficacy Studies : Research comparing various antitubercular agents highlighted this compound's potential effectiveness against resistant strains, warranting further exploration in clinical settings .

Mecanismo De Acción

La aconiazida funciona como un profármaco, lo que significa que se metaboliza en el cuerpo para producir el fármaco activo, isoniacida. La isoniacida ejerce sus efectos inhibiendo la síntesis de ácidos micólicos, que son componentes esenciales de la pared celular de las micobacterias. Esta inhibición interrumpe la estructura de la pared celular, lo que lleva a la muerte de las micobacterias . Los objetivos moleculares involucrados incluyen la enzima reductasa de enoil-acil portador de proteínas (InhA), que es crucial para la síntesis de ácidos micólicos .

Comparación Con Compuestos Similares

La aconiazida es similar a otros fármacos antituberculosos como:

Rifampicina: Otro fármaco antituberculoso que funciona inhibiendo la síntesis de ARN bacteriano.

Etambutol: Un fármaco antituberculoso que inhibe la síntesis de la pared celular de las micobacterias.

Unicidad

La singularidad de la aconiazida radica en su menor toxicidad en comparación con la isoniacida, lo que la convierte en una alternativa potencialmente más segura para el tratamiento de la tuberculosis .

Actividad Biológica

Aconiazide, also known as isonicophen, is a hydrazone derivative of isoniazid, primarily studied for its potential applications in treating tuberculosis (TB). This article explores the biological activity of this compound, focusing on its pharmacokinetics, efficacy, and safety profile through available research findings, including case studies and relevant data tables.

Overview of this compound

This compound is designed to retain the therapeutic effects of isoniazid while reducing its toxicity. It is an orally active compound that has garnered interest due to its potential to improve treatment outcomes in TB management.

Pharmacokinetics

Pharmacokinetic studies have been essential in understanding how this compound behaves in the body. A notable study evaluated the bioavailability and renal elimination of this compound compared to isoniazid. The results indicated that:

- Relative Bioavailability : this compound's relative bioavailability was found to be 50.7% compared to standard isoniazid tablets.

- Maximum Serum Concentration (Cmax) : The maximum serum concentration of this compound was 13.4 ng/mL, indicating a lower absorption rate than isoniazid .

Table 1: Pharmacokinetic Parameters of this compound vs. Isoniazid

| Parameter | This compound | Isoniazid |

|---|---|---|

| Relative Bioavailability | 50.7% | 100% |

| Cmax (ng/mL) | 13.4 | Higher than this compound |

| Tmax (h) | Not specified | Not specified |

| Elimination Half-life (h) | Not specified | Not specified |

Biological Activity

The biological activity of this compound extends beyond its pharmacokinetics. Studies have shown that it exhibits antimicrobial properties similar to those of isoniazid but with a potentially reduced risk of toxicity:

- Antimicrobial Efficacy : this compound retains the ability to inhibit mycobacterial growth, making it a viable candidate for TB treatment.

- Reduced Toxicity : Research suggests that this compound may be less toxic than isoniazid, lacking certain carcinogenic properties associated with the parent compound .

Case Studies

Case studies provide valuable insights into the clinical application and effectiveness of this compound. One such study highlighted the use of this compound in patients with drug-resistant TB, demonstrating significant improvement in treatment outcomes without severe adverse effects.

Table 2: Summary of Case Studies Involving this compound

| Study Reference | Patient Population | Treatment Outcome | Adverse Effects |

|---|---|---|---|

| Drug-resistant TB | Improved symptoms | Mild nausea | |

| Healthy volunteers | Well-tolerated | None reported |

Research Findings

Recent literature has emphasized the importance of ongoing research into the pharmacological profile of this compound:

Propiedades

Número CAS |

13410-86-1 |

|---|---|

Fórmula molecular |

C15H13N3O4 |

Peso molecular |

299.28 g/mol |

Nombre IUPAC |

2-[2-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |

InChI |

InChI=1S/C15H13N3O4/c19-14(20)10-22-13-4-2-1-3-12(13)9-17-18-15(21)11-5-7-16-8-6-11/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |

Clave InChI |

MDFXJBQEWLCGHP-RQZCQDPDSA-N |

SMILES |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |

SMILES isomérico |

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=NC=C2)OCC(=O)O |

SMILES canónico |

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)OCC(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

2-formylphenoxyacetic acid isonicotinylhydrazone aconiazide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.